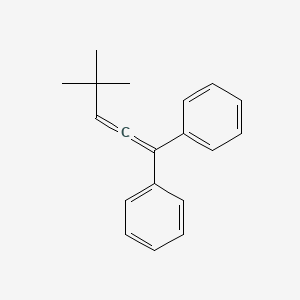
1,1'-(4,4-Dimethylpenta-1,2-diene-1,1-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(4,4-Dimethylpenta-1,2-diene-1,1-diyl)dibenzene is an organic compound with a unique structure characterized by the presence of two benzene rings connected by a 4,4-dimethylpenta-1,2-diene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4,4-Dimethylpenta-1,2-diene-1,1-diyl)dibenzene typically involves the reaction of benzene derivatives with 4,4-dimethylpenta-1,2-diene under specific conditions. One common method involves the use of Friedel-Crafts alkylation, where benzene reacts with 4,4-dimethylpenta-1,2-diene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of 1,1’-(4,4-Dimethylpenta-1,2-diene-1,1-diyl)dibenzene may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(4,4-Dimethylpenta-1,2-diene-1,1-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-(4,4-Dimethylpenta-1,2-diene-1,1-diyl)dibenzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(4,4-Dimethylpenta-1,2-diene-1,1-diyl)dibenzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the diene bridge allows for potential conjugation and electron delocalization, which can influence its reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Pentadiene, 2,4-dimethyl-: A structurally similar compound with a different arrangement of the diene moiety.
2,4-Dimethyl-1,3-pentadiene: Another related compound with variations in the positioning of the methyl groups and double bonds.
Uniqueness
1,1’-(4,4-Dimethylpenta-1,2-diene-1,1-diyl)dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
81740-70-7 |
|---|---|
Fórmula molecular |
C19H20 |
Peso molecular |
248.4 g/mol |
InChI |
InChI=1S/C19H20/c1-19(2,3)15-14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,1-3H3 |
Clave InChI |
JOZHFEIJMGZJDB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C=C=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-pyrrolidine]](/img/structure/B14422610.png)

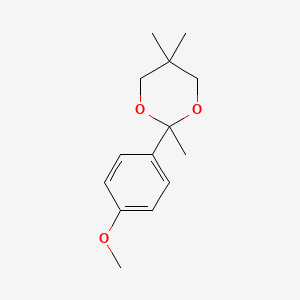
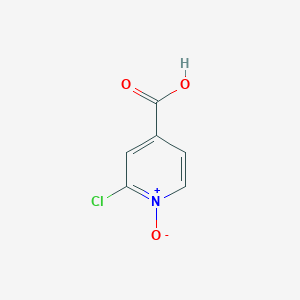
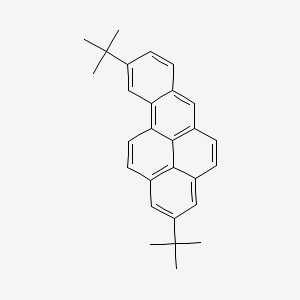
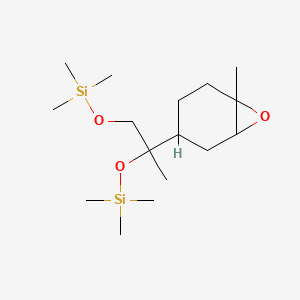
![6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14422643.png)
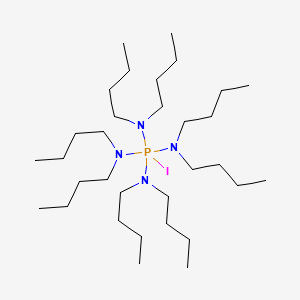
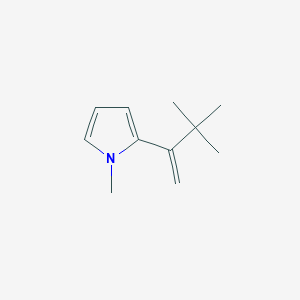
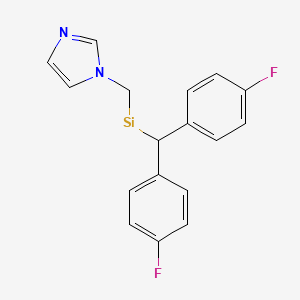
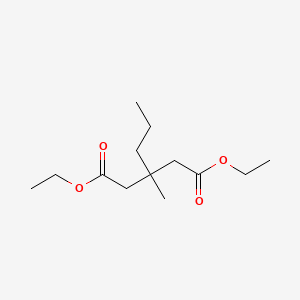

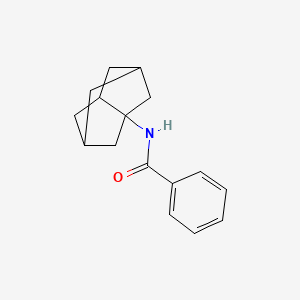
![5-({4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14422688.png)
